molecular formula C15H14BrFO3 B5844013 {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol

{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol

Cat. No.: B5844013
M. Wt: 341.17 g/mol
InChI Key: ITLIVYSVSVNDNB-UHFFFAOYSA-N
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Description

{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is an organic compound that features a bromine atom, a fluorobenzyl group, and a methoxyphenyl group attached to a methanol backbone

Properties

IUPAC Name

[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-7,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLIVYSVSVNDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the final step involves the reduction of the intermediate to obtain the desired methanol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dehalogenated alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • {2-bromo-4-fluorobenzyl}methanol
  • {4-bromo-2-fluorobenzyl}methanol
  • {2-bromo-4-methoxyphenyl}methanol

Uniqueness

{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is unique due to the presence of both a fluorobenzyl and a methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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